N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a furo[3,2-b]pyridine ring system
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, in the context of anti-inflammatory properties, the key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .
Biochemical Pathways
In the case of anti-inflammatory activity, the suppression of cox enzymes leads to a decrease in the production of prostaglandins, which play a key role in inflammation .
Pharmacokinetics
A study involving similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives indicated a favorable pharmacokinetic profile .
Result of Action
For example, in the context of anti-inflammatory activity, these compounds can reduce inflammation by suppressing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable furo[3,2-b]pyridine derivative under controlled conditions. The reaction often employs catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced techniques like microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- 3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-9-6-7-12-11(17-9)8-13(21-12)15(20)19-16-18-10-4-2-3-5-14(10)22-16/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZAGAIYDYOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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